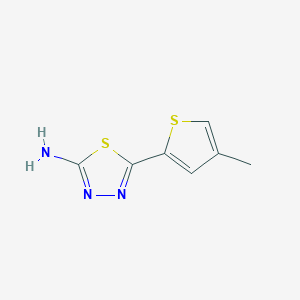

2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole

Description

2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 4-methylthienyl group at position 3. The thienyl moiety introduces sulfur atoms into the aromatic system, enhancing electronic and steric properties compared to purely phenyl-substituted analogues.

Properties

Molecular Formula |

C7H7N3S2 |

|---|---|

Molecular Weight |

197.3 g/mol |

IUPAC Name |

5-(4-methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H7N3S2/c1-4-2-5(11-3-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) |

InChI Key |

ZTTSDENXUCJCIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

From Thiosemicarbazides and Carbon Disulfide

One of the most reliable methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide derivatives with carbon disulfide in the presence of a base such as potassium hydroxide or sodium carbonate, followed by acidification. This method is widely used due to its efficiency and the availability of starting materials.

- The thiosemicarbazide reacts with carbon disulfide and alkali to form potassium hydrazothiocarbonamide dithiocarboxylate intermediates.

- Heating these intermediates induces cyclization, forming the 1,3,4-thiadiazole ring with the mercapto or amino substituents.

- Acidification with mineral acids like sulfuric acid precipitates the thiadiazole product.

This approach has been specifically adapted for the preparation of 2-amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole by using the appropriate thiosemicarbazide precursor bearing the 4-methyl-2-thienyl group.

From Thioamides and Hydrazine

A patented process describes the preparation of 2-substituted-1,3,4-thiadiazole-5-thiol derivatives by reacting thioamides with hydrazine in an inert solvent such as ethanol, followed by treatment with alkali metal hydroxide and carbon disulfide, and subsequent acidification. This method can be adapted for the 4-methyl-2-thienyl substituent by starting with the corresponding thioamide.

Cyclization of Dithioureas and Dithiocarbazates

Alternative routes involve the cyclization of dithiourea or dithiocarbazate derivatives under acidic or thermal conditions:

- Dithioureas can be cyclized in refluxing hydrochloric acid to yield 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

- Alkylation of substituted dithioureas followed by thermal cyclization can introduce various substituents, including thienyl groups.

- Potassium salts of 3-acyldithiocarbazates treated with concentrated sulfuric acid afford 5-substituted 1,3,4-thiadiazole-2-thiones, which can be precursors for amino-substituted thiadiazoles.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of solvent and temperature critically affects yield and purity. Ethanol is commonly used as an inert solvent for hydrazine reactions.

- The control of pH during acidification is essential to prevent side reactions and ensure precipitation of the desired thiadiazole.

- The evolution of hydrogen sulfide during synthesis requires appropriate safety measures and gas scrubbing.

- The substitution pattern on the thiadiazole ring can be precisely controlled by selecting appropriate thioamide or thiosemicarbazide precursors.

- Yields reported in patents and literature typically exceed 90% under optimized conditions.

- Purification often involves recrystallization and washing to remove sulfate salts and other impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at position 4. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Nitro (3c) and trifluoromethyl substituents exhibit strong electron-withdrawing effects, enhancing antimicrobial and metabolic stability but reducing fluorescence. In contrast, methylthienyl and methoxy groups (e.g., 3b, mp 184–185°C ) donate electrons, improving solubility and fluorescence properties.

- Thienyl vs. Phenyl : The 4-methylthienyl group in the target compound introduces sulfur atoms and a methyl group, increasing lipophilicity compared to phenyl (TB) or hydroxy-substituted (TS) analogues. This may enhance membrane permeability in biological systems .

Antimicrobial Activity :

- Nitro-substituted derivatives (e.g., 3c) show broad-spectrum activity against Staphylococcus aureus and Escherichia coli due to electron-withdrawing effects that disrupt microbial membranes .

- The target compound’s thienyl group may offer similar or superior activity, as sulfur-containing heterocycles often exhibit enhanced bioavailability .

Anticancer Potential:

- Derivatives like VR24 and VR27 (substituted with halogens or aryl groups) demonstrate cytotoxicity against colon cancer cells via apoptosis induction . The methylthienyl group’s steric bulk could modulate binding to cellular targets, though direct comparisons require further study.

Corrosion Inhibition :

- Bromophenyl-substituted a1 (inhibition efficiency ~85%) outperforms nitrophenyl (a2) due to stronger adsorption on metal surfaces via bromine’s polarizability . The methylthienyl group’s sulfur atoms may similarly enhance adsorption, but experimental data are lacking.

Spectroscopic and Fluorescence Properties

- Dual Fluorescence : TS exhibits dual emission at 400 nm and 500 nm, attributed to molecular aggregation and charge transfer facilitated by the ortho-hydroxy group . The target compound’s thienyl group may promote similar effects, but its methyl substituent could alter aggregation kinetics.

- TD-DFT Calculations : For TS, a 10.5 D dipole moment correlates with fluorescence intensity, suggesting substituent polarity critically impacts optical behavior .

Physicochemical Properties

| Property | 2-Amino-5-(4-methyl-2-thienyl) | 3c (4-nitrophenyl) | 3b (4-methoxyphenyl) |

|---|---|---|---|

| Melting Point (°C) | Not reported | 254–256 | 184–185 |

| Lipophilicity (LogP)* | High (estimated) | Moderate | Low |

| Fluorescence | Potential dual emission | Weak | Moderate |

*Estimated based on substituent hydrophobicity.

Biological Activity

2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial, anticancer, and neuroprotective properties. The following sections will detail the biological activities associated with this compound, supported by relevant research findings and data.

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives, including 2-amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds show promising activity against a range of bacteria and fungi.

Key Findings:

- Antibacterial Activity: Various derivatives have demonstrated higher antibacterial efficacy compared to standard drugs. For instance, compounds with substitutions at the C-5 position of the thiadiazole ring have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Antifungal Activity: The compound has also been tested against fungal strains like Aspergillus niger, showing moderate to significant antifungal properties .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole | 32.6 | S. aureus |

| Other Derivative | 47.5 | E. coli |

| Another Derivative | 39.0 | A. niger |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent studies. The mechanisms attributed to their activity include inhibition of DNA synthesis and interference with cellular proliferation.

Case Studies:

- A study reported that specific derivatives exhibited IC50 values in the range of against various cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) . This indicates strong antiproliferative activity.

- Another derivative demonstrated a significant reduction in cell viability in human lung cancer cell lines (IC50 = ) .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT116 | 3.29 |

| Compound B | MCF-7 | 10 |

| Compound C | A549 | 8.03 |

Neuroprotective Activity

Recent investigations have highlighted the neuroprotective effects of certain thiadiazole derivatives. Notably, compounds like 4BrABT (a derivative of 2-amino-1,3,4-thiadiazole) have shown protective actions against neurotoxicity induced by various agents.

Research Insights:

Q & A

Q. What established synthetic routes are available for 2-Amino-5-(4-methyl-2-thienyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate heterocyclic precursors. Key steps include:

- Reacting 4-methyl-2-thienyl carboxaldehyde with thiosemicarbazide under reflux in ethanol with catalytic acetic acid .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Optimization involves adjusting reaction time (4–8 hours), temperature (70–90°C), and stoichiometric ratios (1:1.2 molar ratio of aldehyde to thiosemicarbazide) to improve yield (typically 60–75%) .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm the thiadiazole ring and substituents (e.g., methylthienyl protons at δ 2.4–2.6 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C=S/C-N vibrations (1600–1450 cm⁻¹) .

- HPLC-MS : For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 224) .

- Elemental Analysis : Validate empirical formula (C₇H₇N₃S₂) with <0.3% deviation .

Q. What are the key thermodynamic properties of this compound under experimental conditions?

- Methodological Answer : Thermodynamic stability can be assessed via:

- Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 180–185°C) and decomposition thresholds .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (weight loss <5% up to 150°C) .

- Solubility Studies : Use shake-flask methods in DMSO, ethanol, and water (solubility: >10 mg/mL in DMSO, <1 mg/mL in water) .

Advanced Research Questions

Q. How can molecular docking studies predict interactions with enzymatic targets?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .

- Target Selection : Focus on enzymes like Bcl-2 (apoptosis regulation) or mycobacterial 14α-demethylase (antimicrobial targets) .

- Validation : Compare binding affinities (ΔG values) with known inhibitors and validate via MD simulations (RMSD <2.0 Å over 50 ns) .

Q. How to resolve contradictions in biological activity data across experimental models?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .

- Dose-Response Curves : Test concentrations from 1 µM to 100 µM to identify IC₅₀ discrepancies .

- Metabolic Stability : Evaluate liver microsomal stability (e.g., t₁/₂ >30 minutes) to rule out pharmacokinetic variability .

Q. How can DFT calculations elucidate electronic properties and reactivity?

- Methodological Answer :

- Basis Sets : Employ B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps (e.g., ~4.5 eV) and Fukui indices for nucleophilic/electrophilic sites .

- Solvent Effects : Use PCM models to simulate aqueous/DMSO environments .

- Reactivity Predictions : Correlate charge distribution with experimental nucleophilic substitution outcomes .

Q. What in vitro assays are suitable for evaluating antimicrobial/anticancer potential?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against M. tuberculosis H37Rv, IC₅₀ ≤10 µg/mL) .

- Anticancer : MTT assay (e.g., IC₅₀ of 15 µM against MCF-7 breast cancer cells) .

- Selectivity Index : Compare cytotoxicity in Vero cells (SI >10 indicates therapeutic potential) .

Q. How to design derivatives to enhance selectivity and reduce off-target effects?

- Methodological Answer :

- SAR Studies : Modify the 4-methylthienyl group to bulkier substituents (e.g., 4-fluorophenyl) to enhance target binding .

- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify and mitigate non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.